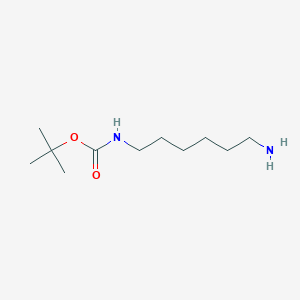
N-Boc-1,6-diaminohexane
Cat. No. B023355
Key on ui cas rn:
51857-17-1
M. Wt: 216.32 g/mol
InChI Key: RVZPDKXEHIRFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05021571
Procedure details


In this synthesis CDTAMA is reacted with the monoprotected diamine N-(t-butyoxycarbonyl)-1,6-diaminohexane to give the corresponding amide. The t-Boc protecting group is then hydrolyzed to give the product. To prepare the monoprotected diamine N-(t-butyoxycarbonyl)-1,6-diaminohexane, first 9.4 g (81.2 mmol) of 1,6-diaminohexane is dissolved in 60 ml dry chloroform and 0.85 ml (6.1 mmol) triethylamine is added. To this solution is added dropwise 1 g (4.1 mmol) [2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) dissolved in 20 ml dry chloroform. This solution is stirred 7 hr, filtered and the filtrate evaporated to an oil. This oil is vacuum distilled to remove the excess 1,6-diaminohexane. The residue in the distillation flask is dissolved in acetone and purified on a silica gel chromatography column (eluted with acetone) to give 0.68 g (77%) of N-(t-butoxycarbonyl)-1,6-diaminohexane as a yellow oil.
[Compound]
Name
t-Boc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
diamine N-(t-butyoxycarbonyl)-1,6-diaminohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Yield
77%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].C(N(CC)CC)C.[C:16]([O:20][C:21](ON=C(C1C=CC=CC=1)C#N)=[O:22])([CH3:19])([CH3:18])[CH3:17]>C(Cl)(Cl)Cl>[C:16]([O:20][C:21]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8])=[O:22])([CH3:19])([CH3:18])[CH3:17]
|
Inputs


Step One
[Compound]
|
Name
|
t-Boc
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
diamine N-(t-butyoxycarbonyl)-1,6-diaminohexane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
9.4 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCCCCCN
|
Step Three
|
Name
|
|
|
Quantity
|
0.85 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
This solution is stirred 7 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
hydrolyzed to give the product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated to an oil
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the excess 1,6-diaminohexane
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue in the distillation flask is dissolved in acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified on a silica gel chromatography column (eluted with acetone)
|
Outcomes


Product
Details
Reaction Time |
7 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)NCCCCCCN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.68 g | |
| YIELD: PERCENTYIELD | 77% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
